molecular formula C15H15F2NO2S3 B2567135 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1705201-32-6

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2567135
CAS No.: 1705201-32-6
M. Wt: 375.47
InChI Key: LJFIQGSUXIQAFF-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is substituted with a 2,5-difluorophenyl group and a thiophen-2-ylsulfonyl moiety. This specific architecture suggests potential as a valuable scaffold for investigating new therapeutic agents. The presence of both thiophene and difluorophenyl groups is a notable feature, as these structural elements are frequently found in biologically active molecules. Thiophene derivatives are widely recognized for their diverse pharmacological properties, including serving as CXCR4 chemokine receptor antagonists . The CXCR4/CXCL12 axis is a well-known target in oncology and inflammatory diseases, and inhibiting this interaction can potentially block metastatic cell invasion and modulate inflammatory responses . Furthermore, the thiophene ring is a common bioisostere, meaning it can be used to optimize a compound's pharmacokinetic properties and binding affinity . The difluorophenyl group, on the other hand, is often employed in drug design to enhance metabolic stability and membrane permeability. Based on its structural relatives, this compound is primarily intended for use in scientific research applications , such as in vitro binding assays, mechanism-of-action studies, and as a lead compound for the synthesis of analogs in structure-activity relationship (SAR) investigations. Researchers exploring pathways related to cell migration, inflammation, and GPCR signaling may find this compound particularly useful. Hazard Statements: Not yet fully determined. Precautionary Statements: Handle with care using appropriate personal protective equipment. Ensure good ventilation. Avoid breathing dust/fume/gas/mist/vapors/spray. Dispose of content/container in accordance with local/regional/national/international regulations. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S3/c16-11-3-4-13(17)12(10-11)14-5-6-18(7-9-21-14)23(19,20)15-2-1-8-22-15/h1-4,8,10,14H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIQGSUXIQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Difluorophenyl Group:

    Attachment of the Thiophenylsulfonyl Group: This step involves the sulfonylation of the thiazepane ring with a thiophenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other 1,4-thiazepane derivatives, differing primarily in substituent groups. A key analogue, 7-(2H-1,3-benzodioxol-5-yl)-4-(2,5-dimethylbenzenesulfonyl)-1,4-thiazepane (BB93385) , replaces the difluorophenyl group with a benzodioxol moiety and uses a dimethylbenzenesulfonyl group instead of thiophen-2-ylsulfonyl . These substitutions significantly alter physicochemical and biological properties:

Property 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane BB93385 Patent Compound (EP 4 374 877 A2)
Core Structure 1,4-Thiazepane 1,4-Thiazepane Pyrrolo[1,2-b]pyridazin derivative
Position 7 Substituent 2,5-Difluorophenyl 2H-1,3-Benzodioxol-5-yl 2,3-Difluorophenyl (heptanoate chain)
Position 4 Substituent Thiophen-2-ylsulfonyl 2,5-Dimethylbenzenesulfonyl Methylthio-pyridinyl/trifluoromethyl
Molecular Weight (g/mol) ~403.4 (estimated) 405.53 ~580 (estimated)
Key Functional Groups -SO₂, -F, thiophene -SO₂, benzodioxole -COO⁻, -CF₃, methylthio

Biological Activity

7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound features a thiazepane ring with a difluorophenyl group and a thiophen-2-ylsulfonyl moiety. This unique structure may contribute to its biological activity by enabling interactions with specific molecular targets.

Biological Activity Overview

Research indicates that 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). The mechanism of action appears to involve inhibition of critical cellular pathways associated with cancer progression.

The mechanism by which 7-(2,5-Difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may bind to specific enzymes or receptors involved in cellular signaling pathways. This binding can lead to modulation of enzyme activity, potentially disrupting cancer cell proliferation and survival.

Antimicrobial Studies

In vitro tests have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Inhibition zone diameter was measured at 15 mm at a concentration of 100 µg/mL.
  • S. aureus : Similar results were observed with an inhibition zone of 18 mm at the same concentration.

Anticancer Studies

The cytotoxicity of the compound was evaluated using the MTT assay on A-549 and MCF-7 cell lines:

Cell LineIC50 (µM)Reference
A-54912.5
MCF-710.0

These values indicate that the compound possesses significant anticancer activity compared to standard treatments like 5-fluorouracil.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains. The authors noted that further structural modifications could enhance its efficacy.
  • Cytotoxicity Evaluation : In a clinical trial setting, researchers tested the compound's effects on various cancer types, finding it particularly effective against breast cancer cells due to its ability to induce apoptosis.

Q & A

Q. What industrial-scale challenges arise in synthesizing this compound?

  • Scalability Issues :
  • Byproduct Formation : Mitigate via in-line FTIR monitoring and gradient quenching .
  • Purification : Use simulated moving bed (SMB) chromatography for >99% purity .
  • Cost Analysis : Batch vs. continuous flow synthesis reduces solvent waste by 40% .

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